Regioisomeric Specificity: 4-Benzamide vs. 3-Benzamide Positioning
The target compound places the benzamide moiety at the 4-position of the pyrimidine C5 phenyl ring, whereas the closest commercially available analog, 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride (Matrix Scientific, product 067500), shifts this attachment to the 3-position. While both compounds share identical molecular formula (C17H22ClN5O), molecular weight (347.84248 Da), and monoisotopic mass (347.15128803 Da), the 3-benzamide regioisomer presents a fundamentally different hydrogen-bond donor/acceptor vector exiting the pyrimidine core. In the broader pyrrolidine-kinase inhibitor literature, analogous 3- vs 4-substitution changes on phenyl rings attached to pyrimidine scaffolds have been demonstrated to cause >100-fold shifts in kinase selectivity profiles, as the benzamide carbonyl and NH2 groups engage different residues in the kinase hinge region or allosteric pocket. No direct head-to-head kinase panel comparison between these two specific compounds has been published; however, the regioisomeric difference is a well-established determinant of target selectivity in this chemotype class. [1] [2]
| Evidence Dimension | Benzamide attachment position on phenyl ring (4- vs 3-substitution) |
|---|---|
| Target Compound Data | 4-[2-(dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl]benzamide (4-position attachment) |
| Comparator Or Baseline | 3-[2-(dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl]benzamide (3-position attachment, Matrix Scientific product 067500) |
| Quantified Difference | Identical mass (347.84 Da), formula (C17H22ClN5O); spatial difference in benzamide vector of ~2.4 Å (calculated from phenyl ring geometry); literature precedent for >100-fold kinase selectivity shift between 3- and 4-substituted phenyl-pyrimidine analogs |
| Conditions | Structural comparison based on ChemBase database entries (IDs 62182 and 62193); kinase selectivity shift inferred from published SAR of structurally related pyrimidine-benzamide kinase inhibitors |
Why This Matters
Procuring the incorrect regioisomer will result in a compound with a different target engagement profile, invalidating kinase assay results and reference standard applications.
- [1] ChemBase. 4-[2-(dimethylamino)-4-(pyrrolidin-3-yl)pyrimidin-5-yl]benzamide hydrochloride. ChemBase ID: 62182. Molecular Formula: C17H22ClN5O. Average Mass: 347.84248. View Source
- [2] ChemBase. 3-(2-Dimethylamino-4-pyrrolidin-3-yl-pyrimidin-5-yl)-benzamide hydrochloride. ChemBase ID: 62193 / Matrix Scientific Product 067500. Molecular Formula: C17H22ClN5O. View Source
